molecular formula C25H33N3O2 B251468 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide

Numéro de catalogue B251468
Poids moléculaire: 407.5 g/mol
Clé InChI: YCNIZUDARCJRGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide, also known as BCT-197, is a novel small molecule inhibitor of the inflammasome NLRP3. The inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and is involved in the pathogenesis of various inflammatory diseases. BCT-197 has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for the treatment of inflammatory diseases.

Mécanisme D'action

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide inhibits the activation of the inflammasome NLRP3 by blocking the interaction between NLRP3 and the protein ASC. This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has also been shown to inhibit the activation of the NF-κB pathway, which is another key pathway involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has been found to reduce oxidative stress, improve mitochondrial function, and promote autophagy. These effects are thought to contribute to the overall therapeutic efficacy of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide in inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide as a research tool is its specificity for the NLRP3 inflammasome. This allows researchers to study the role of the NLRP3 inflammasome in various disease models and to test the efficacy of NLRP3 inhibitors such as N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide. However, one limitation of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide is its relatively low potency compared to other NLRP3 inhibitors. This may limit its utility in certain experimental settings where higher potency is required.

Orientations Futures

There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide. One area of interest is the development of more potent and selective NLRP3 inhibitors based on the structure of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide. Another area of interest is the clinical development of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide as a therapeutic agent for inflammatory diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide in patients with gout and other inflammatory diseases. Finally, there is also interest in studying the role of the NLRP3 inflammasome in other diseases such as cancer and neurodegenerative disorders, and N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide may be a useful tool in these studies.

Méthodes De Synthèse

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide involves the reaction of 4-tert-butylbenzoyl chloride with 4-(4-aminopiperazin-1-yl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then acylated with butyryl chloride to yield the final product, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide. The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has been described in detail in a research article by Li et al. (2018).

Applications De Recherche Scientifique

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has been extensively studied in preclinical models of various inflammatory diseases, including gout, diabetes, and Alzheimer's disease. In a mouse model of gout, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide was found to significantly reduce the production of interleukin-1β, a pro-inflammatory cytokine that is produced by the inflammasome in response to uric acid crystals. In a mouse model of type 2 diabetes, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide was found to improve glucose tolerance and insulin sensitivity. In a mouse model of Alzheimer's disease, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide was found to reduce the production of amyloid-beta, a protein that is implicated in the pathogenesis of the disease.

Propriétés

Formule moléculaire

C25H33N3O2

Poids moléculaire

407.5 g/mol

Nom IUPAC

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide

InChI

InChI=1S/C25H33N3O2/c1-5-6-23(29)28-17-15-27(16-18-28)22-13-11-21(12-14-22)26-24(30)19-7-9-20(10-8-19)25(2,3)4/h7-14H,5-6,15-18H2,1-4H3,(H,26,30)

Clé InChI

YCNIZUDARCJRGU-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

SMILES canonique

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.